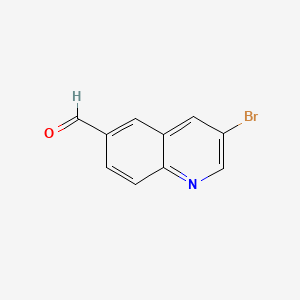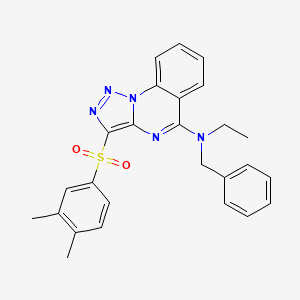
3-溴喹啉-6-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of quinoline compounds, such as 3-Bromoquinoline-6-carbaldehyde, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 3-Bromoquinoline-6-carbaldehyde consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 236.07 .Chemical Reactions Analysis
Quinoline compounds, including 3-Bromoquinoline-6-carbaldehyde, are known for their versatile applications in the fields of industrial and synthetic organic chemistry . They are often used as scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis
3-Bromoquinoline-6-carbaldehyde is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用
Medicinal Chemistry: Drug Synthesis and Development
3-Bromoquinoline-6-carbaldehyde serves as a key intermediate in the synthesis of various pharmacologically active quinoline derivatives. Its bromo and aldehyde functional groups allow for further functionalization, leading to the development of new drugs with potential therapeutic applications . The compound’s role in medicinal chemistry is pivotal, as it provides a scaffold for creating molecules with anti-inflammatory, antibacterial, and antiviral properties.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In synthetic organic chemistry, 3-Bromoquinoline-6-carbaldehyde is utilized to construct complex heterocyclic systems . It is particularly valuable in the synthesis of fused ring structures, which are common motifs in natural products and synthetic pharmaceuticals. The compound’s reactivity enables chemists to design and synthesize novel organic molecules with diverse biological activities.
Materials Science: Functional Materials and Sensors
The incorporation of 3-Bromoquinoline-6-carbaldehyde into materials science has led to the development of functional materials with specific electronic and photonic properties . Its molecular structure can be tailored to create sensors and other devices that respond to environmental stimuli, making it an important component in the field of smart materials.
Environmental Science: Analytical Methods for Pollutant Detection
Researchers have explored the use of 3-Bromoquinoline-6-carbaldehyde in environmental science, particularly in the development of analytical methods for detecting pollutants . Its chemical properties allow it to interact with various environmental contaminants, facilitating their identification and quantification in complex matrices.
Biochemistry: Probes and Fluorescent Markers
In biochemistry, 3-Bromoquinoline-6-carbaldehyde is employed to create probes and fluorescent markers for studying biological processes . The compound’s ability to be modified into fluorescent tags enables researchers to visualize and track molecules within living cells, providing insights into cellular functions and mechanisms.
Pharmacology: ADMET Studies and Drug-Likeness
The compound’s role in pharmacology extends to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, where it is used to assess the drug-likeness of new chemical entities . Its structural features contribute to understanding the pharmacokinetic and pharmacodynamic profiles of potential drug candidates, aiding in the prediction of their behavior in the human body.
安全和危害
The safety information for 3-Bromoquinoline-6-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the functional groups present in the molecule . The bromine atom in 3-Bromoquinoline-6-carbaldehyde could potentially enhance its reactivity, allowing it to form covalent bonds with target molecules.
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Result of Action
Given its structural similarity to other quinoline derivatives, it may exhibit similar biological and pharmaceutical activities .
Action Environment
The action, efficacy, and stability of 3-Bromoquinoline-6-carbaldehyde can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects .
属性
IUPAC Name |
3-bromoquinoline-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMWGLGWAYESOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860757-84-2 |
Source


|
| Record name | 3-bromo-quinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Difluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2743913.png)


![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)
![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)

![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)


